molecular formula C6H5Cl3IN B6223638 2,3-dichloro-6-iodoaniline hydrochloride CAS No. 2763780-97-6

2,3-dichloro-6-iodoaniline hydrochloride

Cat. No. B6223638
CAS RN: 2763780-97-6
M. Wt: 324.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-iodoaniline hydrochloride, also known as 2,3-DIIH, is a halogenated aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in certain reactions, and as a fluorescent probe in bioimaging. Its unique chemical structure and properties make it an ideal compound for a variety of laboratory experiments.

Scientific Research Applications

2,3-dichloro-6-iodoaniline hydrochloride is widely used in scientific research due to its unique chemical properties. It is a highly reactive compound and can be used as a reagent in organic synthesis or as a catalyst in certain reactions. It can also be used as a fluorescent probe in bioimaging and as a chromogenic reagent in analytical chemistry. In addition, 2,3-dichloro-6-iodoaniline hydrochloride has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents.

Mechanism of Action

2,3-dichloro-6-iodoaniline hydrochloride is a highly reactive compound and its reactivity is due to its unique chemical structure. The halogen atoms in the molecule are electron-withdrawing, which makes the aromatic ring electron-deficient. This electron-deficient structure makes the molecule susceptible to nucleophilic attack, which then leads to the formation of a complex between the reactants. This complex then undergoes a nucleophilic substitution reaction to produce the desired product.
Biochemical and Physiological Effects
2,3-dichloro-6-iodoaniline hydrochloride is a highly reactive compound and its reactivity can cause a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. In addition, 2,3-dichloro-6-iodoaniline hydrochloride can interact with DNA and RNA, which can lead to changes in gene expression. It can also cause changes in the levels of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

2,3-dichloro-6-iodoaniline hydrochloride is a highly reactive compound and its reactivity makes it an ideal reagent for a variety of laboratory experiments. Its electron-deficient structure makes it highly susceptible to nucleophilic attack, which allows for the synthesis of a wide range of compounds. In addition, its fluorescence makes it an ideal fluorescent probe for bioimaging. However, its reactivity can also be a disadvantage as it can lead to unwanted side reactions and can cause changes in the levels of certain hormones.

Future Directions

The unique chemical structure and properties of 2,3-dichloro-6-iodoaniline hydrochloride make it an ideal compound for a variety of scientific research applications. In the future, it could be used to develop new pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. In addition, its fluorescence could be used to develop new fluorescent probes for bioimaging. Furthermore, its reactivity could be used to develop new catalysts for organic synthesis. Finally, its electron-deficient structure could be used to develop new materials for energy storage and conversion.

Synthesis Methods

2,3-dichloro-6-iodoaniline hydrochloride can be synthesized from 2,3-dichloroaniline and iodine in the presence of an aqueous hydrochloric acid solution. The reaction involves the formation of a complex between the two reactants, which then undergoes a nucleophilic substitution reaction to produce the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dichloro-6-iodoaniline hydrochloride involves the reaction of 2,3-dichloroaniline with iodine monochloride to form 2,3-dichloro-6-iodoaniline, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,3-dichloroaniline", "iodine monochloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dichloroaniline is dissolved in anhydrous dichloromethane.", "Step 2: Iodine monochloride is added dropwise to the solution with stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is quenched with water and extracted with dichloromethane.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 2,3-dichloro-6-iodoaniline as a yellow solid.", "Step 6: 2,3-dichloro-6-iodoaniline is dissolved in hydrochloric acid and stirred at room temperature for 2 hours.", "Step 7: The reaction mixture is concentrated under reduced pressure to obtain 2,3-dichloro-6-iodoaniline hydrochloride as a white solid." ] }

CAS RN

2763780-97-6

Product Name

2,3-dichloro-6-iodoaniline hydrochloride

Molecular Formula

C6H5Cl3IN

Molecular Weight

324.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.